Aristolochic acid E

Übersicht

Beschreibung

Aristolochic acid E is a member of the aristolochic acids family, which are naturally occurring compounds found in plants of the Aristolochiaceae family, particularly in the genera Aristolochia and Asarum . These compounds are known for their potent carcinogenic and nephrotoxic properties . This compound, like its analogues, has been studied for its toxicological effects and its role in traditional medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid E typically involves the extraction from natural sources, such as plants of the Aristolochiaceae family. The extraction process often includes the use of solvents like methanol or ethanol to isolate the compound from plant material .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. when required for research purposes, it is usually obtained through advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE), which offer high efficiency and purity .

Analyse Chemischer Reaktionen

Nitroreduction Bioactivation

| Reaction Type | Enzymatic System | Products | Biological Impact |

|---|---|---|---|

| Nitro group reduction | NADPH:quinone oxidoreductase 1 (NQO1), CYP1A1/2 | N-hydroxyaristolactams → Aristolactam nitrenium ions | Forms DNA adducts: |

Synthetic Coupling Reactions

| Precursor | Coupling Partner | Catalyst | Yield | Application |

|---|---|---|---|---|

| Iodo-phenanthrene derivative 27 | Benzaldehyde 2-boronates | Pd(PPh₃)₄ | 56-77% | Constructs phenanthrene core via Suzuki-Miyaura coupling |

Oxidative Modifications

| Starting Material | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Benzyl alcohol 37a-h | MnO₂ → NaClO₂ | AA carboxylic acids | 40-65% |

This data demonstrates that classical AAs undergo three primary reaction types:

-

Enzymatic activation creating DNA-binding electrophiles

-

Palladium-catalyzed cross couplings for core structure assembly

-

Sequential oxidation protocols to install carboxylic acid groups

For AA-E specific information, additional research would be required to determine if its reactions follow these established patterns or exhibit unique chemical behavior. Current literature gaps suggest AA-E either:

-

Shares reaction pathways with AAI/AAII

-

Represents a nomenclature variant requiring clarification

-

Remains undercharacterized in public scientific databases

Recommended next steps:

-

Verify compound nomenclature with IUPAC standards

-

Consult recent patent literature (post-2020) for synthetic methods

-

Explore structural analogs through PubChem similarity searches

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Nephrotoxicity and Cancer Correlation

AAE is primarily known for its role in aristolochic acid nephropathy (AAN), a condition characterized by chronic kidney disease and a high incidence of upper urinary tract urothelial carcinoma (UUC). Studies have shown that exposure to AAE can lead to severe renal damage and mutations associated with cancer development. For instance, a significant number of patients who consumed herbal products containing AAE developed UUC, highlighting the compound's carcinogenic potential .

Mechanistic Studies

Research indicates that AAE induces DNA damage through the formation of DNA adducts, which are critical in the mutagenesis process leading to cancer. In vitro studies demonstrated that AAE is mutagenic in various cell lines, causing mutations predominantly characterized by A:T to T:A transversions . Furthermore, animal studies have confirmed that exposure to AAE results in tumors across multiple organ systems, including the kidneys and urinary tract .

Pharmacological Applications

Potential Antitumor Activity

Despite its toxicity, there is ongoing research into the potential antitumor properties of aristolochic acids, including AAE. Some studies suggest that structural modifications or combinations with other therapeutic agents might mitigate toxicity while enhancing anticancer efficacy . The exploration of AAE's immune-modulating effects is also a promising area of research, as it may provide insights into its dual role as both a toxin and a potential therapeutic agent .

Analytical Chemistry and Detection Methods

Detection Techniques

The need for accurate detection methods for AAE in herbal products has led to advancements in analytical chemistry. Improved techniques for identifying aristolochic acids in plant samples are essential for ensuring consumer safety and regulatory compliance. Research emphasizes the importance of developing rapid detection technologies to identify AA-DNA adducts in biological samples .

Case Studies and Epidemiological Evidence

Epidemiological Studies

Several case studies have documented the effects of AAE on human health. For instance, a significant number of cases were reported among patients in Belgium who consumed slimming pills containing herbal extracts with AAE . These studies highlighted the urgent need for awareness regarding the consumption of traditional medicines containing aristolochic acids.

| Study | Population | Findings |

|---|---|---|

| Nortier et al. (2000) | Belgian patients with nephropathy | High rates of UUC (40-46%) among patients exposed to AAE |

| Vanherweghem et al. (1993) | Female patients using herbal slimming pills | Rapidly progressive interstitial nephritis linked to AAE |

| Liu et al. (2004) | Hupki mouse fibroblast cultures | Predominant mutations found in p53 DNA-binding domain due to AAE exposure |

Wirkmechanismus

Aristolochic acid E exerts its effects primarily through the formation of DNA adducts, leading to mutations and carcinogenesis . The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, causing mutations in critical genes such as TP53 . This process involves enzymes like nitroreductases and organic anion transporters .

Vergleich Mit ähnlichen Verbindungen

- Aristolochic acid I

- Aristolochic acid II

- Aristolactam I

- Aristolactam II

Comparison: Aristolochic acid E shares structural similarities with other aristolochic acids but differs in the specific substituents on its phenanthrene ring . This structural variation influences its reactivity and toxicity profile. For instance, aristolochic acid I and II are more commonly studied due to their higher abundance and more pronounced toxic effects .

This compound is unique in its specific interactions with DNA and its distinct metabolic pathways, making it a valuable compound for studying the mechanisms of aristolochic acid-induced toxicity .

Biologische Aktivität

Aristolochic acid E (AAE) is a member of the aristolochic acids family, known for its biological activities, particularly its nephrotoxic and carcinogenic properties. This compound, derived from various plants in the Aristolochia genus, has been linked to severe health issues, including aristolochic acid nephropathy (AAN) and urothelial carcinoma. This article explores the biological activity of AAE, focusing on its mechanisms of action, toxicity, and related case studies.

Aristolochic acids, including AAE, exert their toxic effects through several molecular mechanisms:

- DNA Adduct Formation : AAE forms covalent bonds with DNA, leading to the creation of DNA adducts. The predominant adduct identified is 7-(deoxyadenosin-N(6)-yl)aristolactam I (dA-AAI), which is associated with mutations in critical oncogenes such as H-ras and p53. These mutations predominantly manifest as A:T to T:A transversions, which are significant in carcinogenesis .

- Induction of Mutagenesis : In vitro studies have demonstrated that AAE induces mutations in various cell lines, including Salmonella typhimurium and mammalian cells. These mutations are linked to chromosomal aberrations and sister chromatid exchanges .

- Nephrotoxicity : AAE has been shown to cause acute kidney injury characterized by interstitial fibrosis and tubular atrophy. This nephrotoxicity is often attributed to mitochondrial dysfunction and oxidative stress induced by the compound .

- Hepatotoxicity : Emerging research indicates that AAE may also induce hepatotoxic effects, potentially leading to hepatocellular carcinoma. The mechanisms remain under investigation but involve similar pathways as those affecting renal tissues .

Case Studies

Several case studies highlight the severe consequences of AAE exposure:

- Aristolochic Acid Nephropathy (AAN) : Reports indicate over 100 cases of AAN linked to herbal products containing aristolochic acids. Patients typically presented with rapid renal failure following exposure, with many developing upper tract urothelial carcinoma .

- Carcinogenicity Evidence : Animal studies have shown that exposure to AAE leads to a high incidence of tumors in various organs. For instance, male Wistar rats developed urothelial carcinoma after subcutaneous injections of aristolochic acids .

Research Findings

Recent studies have employed advanced techniques such as single-cell RNA sequencing and proteomics to elucidate the effects of AAE at a cellular level:

- Cellular Response : Research has established a single-cell atlas of liver responses to AAE exposure, revealing significant alterations in gene expression associated with stress responses and apoptosis .

- Protein Targeting : Activity-based protein profiling has identified key metabolic enzymes affected by AAE, indicating that it disrupts mitochondrial function and cellular respiration pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Eigenschaften

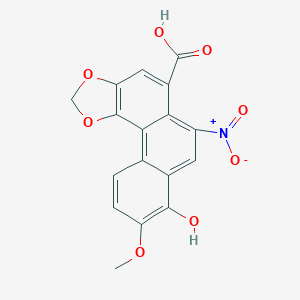

IUPAC Name |

8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147983 | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-48-3 | |

| Record name | Aristolochic acid E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of aristolochic acid E and where was it discovered?

A1: this compound is a naturally occurring phenanthrene compound characterized by the presence of a nitro group. It was first isolated from the roots of the Aristolochia contorta Bunge plant. [, ] Its structure is defined as 7-methoxy-8-hydroxy-aristolochic acid. []

Q2: Apart from this compound, what other compounds were found in the Aristolochia contorta Bunge plant?

A2: In addition to this compound, researchers identified five other compounds within the Aristolochia contorta Bunge plant: allantoin, aristolochic acid A, magnoflorine, β-sitosterol, and daucosterol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.